N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored extensively, focusing on the creation of compounds with significant anti-acetylcholinesterase activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, demonstrating the importance of substituting the benzamide with bulky moieties to enhance activity (Sugimoto et al., 1990). Additionally, different synthesis methods for N-boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] were developed, showcasing nucleophilic substitution, cyano-reduction, and cyclization reactions as key steps (Wang Qian-y, 2015).
Molecular Structure Analysis
Investigations into the molecular and electronic structures of similar compounds have been conducted using density functional theory (DFT) and semi-empirical methods. These studies highlight the active interactions of such molecules with their environment, indicative of their potential as bioactive compounds (Essa & Jalbout, 2008).
Chemical Reactions and Properties
Research on the chemical reactions of piperidine and benzazepine derivatives reveals the versatility and reactivity of these compounds. Notably, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives through a novel one-pot method emphasizes the innovative approaches to generating such complex molecules (Shaabani et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide are limited, research on related compounds provides insights into their characteristics. These include analyses of crystal structure, thermal decomposition, and the overall stability of such molecules, offering a foundation for understanding their physical behavior (Yeşilkaynak et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of related piperidine and benzoxepine derivatives have been explored. Studies have synthesized various analogues, assessing their enzyme inhibition, antibacterial, and antitumor activities to uncover their chemical behavior and potential applications (Abbasi et al., 2020).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-20(16-9-13-27-18-5-2-1-4-15(18)14-16)22-17-7-10-23(11-8-17)21(25)19-6-3-12-26-19/h1-6,12,16-17H,7-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVOUYIKBXQYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOC3=CC=CC=C3C2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
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